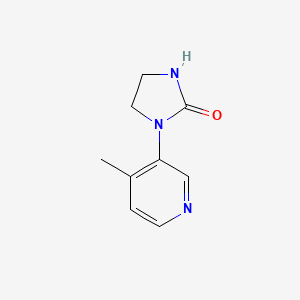
1-(4-Methyl-pyridin-3-yl)-imidazolidin-2-one
概要
説明
1-(4-Methyl-pyridin-3-yl)-imidazolidin-2-one, often referred to as 4-Methyl-imidazolidin-2-one (4-MIIO), is a heterocyclic compound with a wide range of applications in the scientific field. It is a versatile molecule that has been used in the synthesis of various drugs, polymers, and other materials. 4-MIIO is an important intermediate in the synthesis of many drugs, including the antiepileptic drug phenytoin and the antifungal drug clotrimazole. In addition, it has been used in the synthesis of polymers, such as poly(methyl-imidazolidin-2-one) (PMI) and poly(methyl-imidazolidin-2-one-co-ethylene oxide) (PMI-EO). 4-MIIO is also used in the synthesis of other materials, such as nanocomposites, hydrogels, and nanoparticles.
科学的研究の応用
Chemical Synthesis
1-(4-Methyl-pyridin-3-yl)-imidazolidin-2-one and related compounds are extensively studied in chemical synthesis. Lifshits et al. (2015) developed a method for synthesizing 2-aminopyridines, which are crucial for constructing the bicyclic imidazo[1,2-a]pyridine structure, a key component in many pharmacologically active compounds (Lifshits, Ostapchuk, & Brel, 2015).
Antiviral Activity
Chern et al. (2005) synthesized pyridyl imidazolidinone derivatives and found them to have significant antiviral activity against enterovirus 71, highlighting the therapeutic potential of these compounds (Chern et al., 2005).
Neurological Research
Compounds with a similar structure have been used in neurological research. Zwart et al. (1992) studied the effects of 1-(pyridin-3-yl-methyl)-2-nitromethylene-imidazolidine on different subtypes of the nicotinic acetylcholine receptor, demonstrating its utility in distinguishing between mammalian and insect receptor subtypes (Zwart, Oortgiesen, & Vijverberg, 1992).
Medicinal Chemistry
In medicinal chemistry, such compounds have been explored for various therapeutic applications. For instance, Swanson et al. (2016) synthesized and studied P2X7 antagonists with 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine structures for potential therapeutic use (Swanson et al., 2016).
Anti-Alzheimer's Agents
Gupta et al. (2020) synthesized N-benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives as potential anti-Alzheimer's agents. These compounds were designed based on the structure of donepezil, a drug used for Alzheimer's disease management (Gupta et al., 2020).
Anti-Ulcer Activity
Kaminski et al. (1989) investigated the antiulcer activity of substituted imidazo[1,2-a]pyridines and related analogs. They found that certain conformations of these compounds have substantial effects on their antiulcer activity (Kaminski, Puchalski, Solomon, Rizvi, Conn, Elliott, Lovey, Guzik, Chiu, & Long, 1989).
Catalysis
Drabina et al. (2015) explored the use of imidazolidine-4-one derivatives as catalysts in the Henry reaction. They found that these compounds can catalyze reactions with high enantioselectivity, making them valuable in asymmetric synthesis (Drabina, Horáková, Růžičková, & Sedlák, 2015).
Corrosion Inhibition
Al-Joborry and Kubba (2020) investigated a derivative of imidazolidine 4-one as a corrosion inhibitor for carbon steel in salty and acidic solutions. Their findings suggest potential industrial applications for these compounds (Al-Joborry & Kubba, 2020).
特性
IUPAC Name |
1-(4-methylpyridin-3-yl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-7-2-3-10-6-8(7)12-5-4-11-9(12)13/h2-3,6H,4-5H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBCTDNLDAMDMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)N2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpyridin-3-yl)imidazolidin-2-one | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1397981.png)
![tert-butyl N-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]carbamate](/img/structure/B1397983.png)
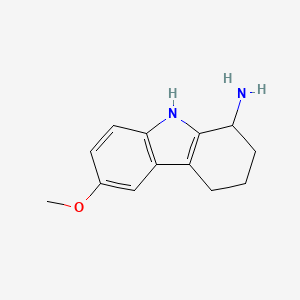
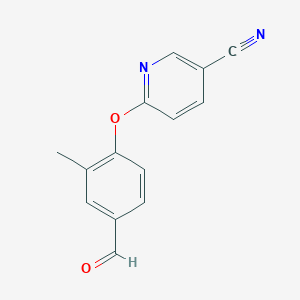
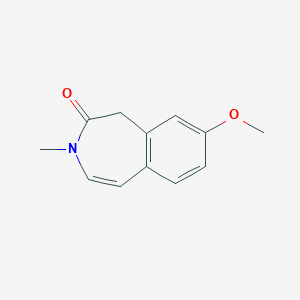
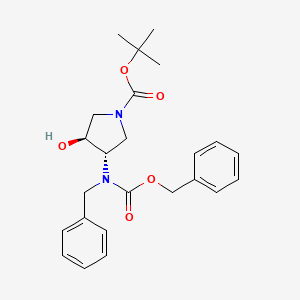
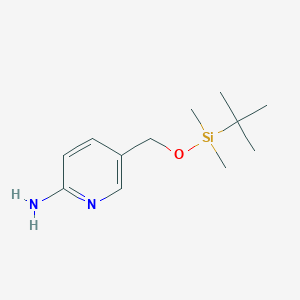
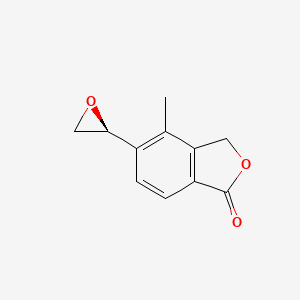
![2-[4-(Hydroxymethyl)phenoxy]nicotinonitrile](/img/structure/B1397998.png)
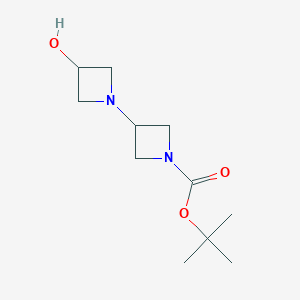
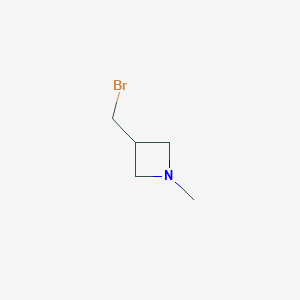
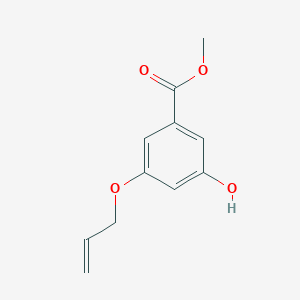
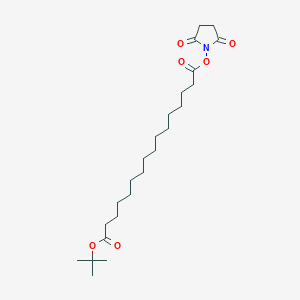
![1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1398004.png)